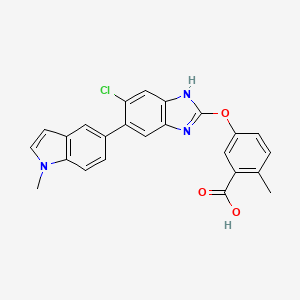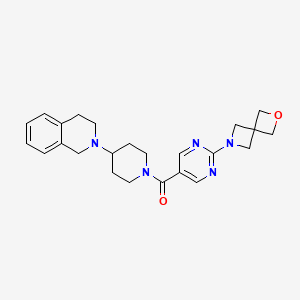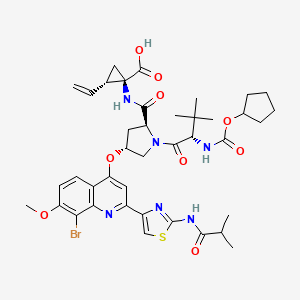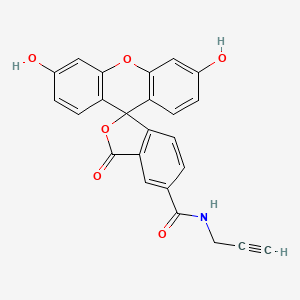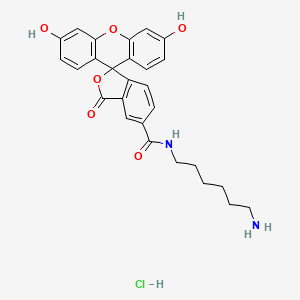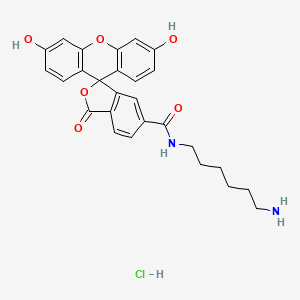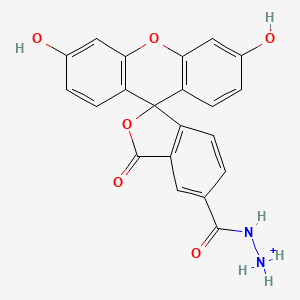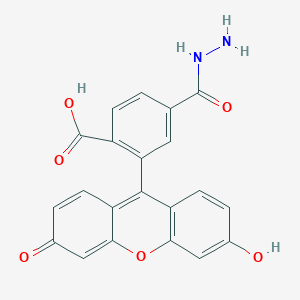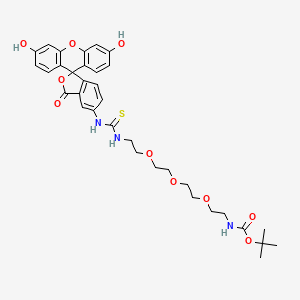
Fluorescein-PEG3-(N-Boc)-Amine
Overview
Description
Fluorescein-PEG3-(N-Boc)-Amine is a compound that combines the properties of fluorescein, polyethylene glycol (PEG), and a Boc-protected amine group. Fluorescein is a widely used fluorescent dye, known for its bright green fluorescence under ultraviolet light. The PEG3 segment provides solubility and flexibility, while the Boc-protected amine group allows for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-PEG3-(N-Boc)-Amine typically involves the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.
PEGylation: The activated fluorescein is then reacted with a PEG3 linker that has a terminal amine group. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.
Boc Protection: The amine group of the PEG3 linker is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein and PEG3 are reacted in industrial reactors.
Purification: The product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-PEG3-(N-Boc)-Amine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine group.
Conjugation: The free amine group can react with carboxylic acids, activated esters, or isocyanates to form amide or urea linkages.
Oxidation and Reduction: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters, carbodiimides (e.g., EDC or DCC), and isocyanates are used for conjugation reactions.
Solvents: Organic solvents like DMF, DCM, and dimethyl sulfoxide (DMSO) are frequently used.
Major Products
The major products formed from these reactions include:
Deprotected Amine: Removal of the Boc group yields Fluorescein-PEG3-Amine.
Conjugates: Various conjugates can be formed depending on the reagents used, such as fluorescein-PEG3-amide or fluorescein-PEG3-urea derivatives.
Scientific Research Applications
Fluorescein-PEG3-(N-Boc)-Amine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: The compound is employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: It is used in diagnostic imaging and as a component in drug delivery systems.
Industry: The compound finds applications in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of Fluorescein-PEG3-(N-Boc)-Amine involves its ability to fluoresce under ultraviolet light, making it an excellent marker for imaging and tracking. The PEG3 segment enhances solubility and biocompatibility, while the Boc-protected amine allows for targeted modifications. The compound can interact with various molecular targets, including proteins and nucleic acids, through its amine group.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-PEG3-Amine: Similar to Fluorescein-PEG3-(N-Boc)-Amine but without the Boc protection.
Fluorescein-PEG4-(N-Boc)-Amine: Contains an additional PEG unit, providing increased solubility and flexibility.
Fluorescein-PEG3-Carboxylic Acid: Has a carboxylic acid group instead of an amine, used for different conjugation reactions.
Uniqueness
This compound is unique due to its combination of fluorescein, PEG3, and a Boc-protected amine group. This combination allows for versatile applications in various fields, providing both fluorescence for imaging and a functional group for further modifications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKKGHAKHLTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


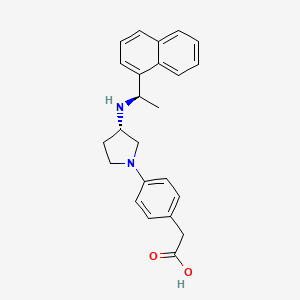
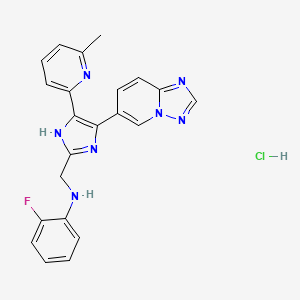
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
